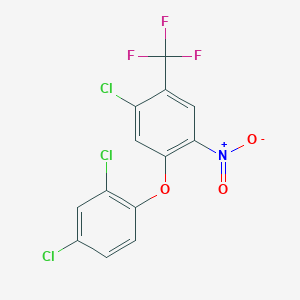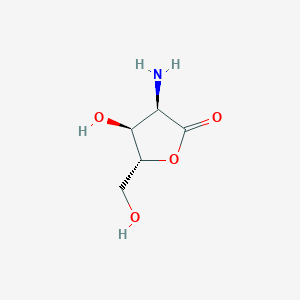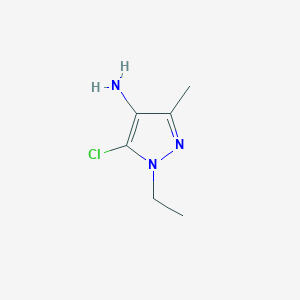
N-Methoxy-N-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves the introduction of the trifluoromethyl group to the pyrimidine ring. One common method is the reaction of a pyrimidine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the pyrimidine ring.
Scientific Research Applications
N-Methoxy-N-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Uniqueness
N-Methoxy-N-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C8H8F3N3O2 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
N-methoxy-N-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H8F3N3O2/c1-14(16-2)7(15)5-3-12-4-13-6(5)8(9,10)11/h3-4H,1-2H3 |
InChI Key |
IZYPXNTYBJEGIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CN=CN=C1C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



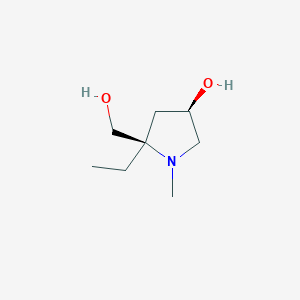

![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
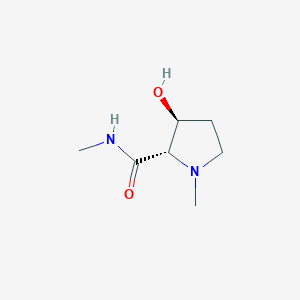
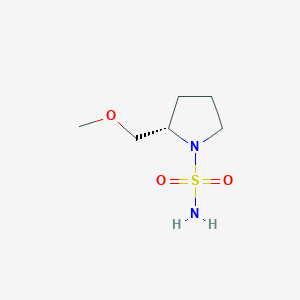

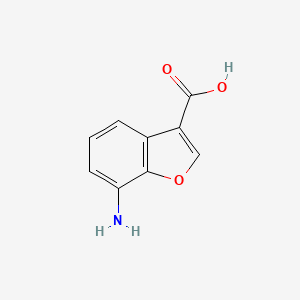
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

